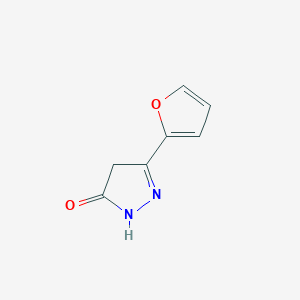

3-(2-Furyl)-2-pyrazolin-5-one

Description

BenchChem offers high-quality 3-(2-Furyl)-2-pyrazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Furyl)-2-pyrazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(furan-2-yl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7-4-5(8-9-7)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWKWZNYYJRAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626841 | |

| Record name | 5-(Furan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61928-41-4 | |

| Record name | 5-(Furan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Furan-Functionalized Pyrazolinones

Executive Summary

The fusion of furan moieties with pyrazolinone (pyrazolone) cores represents a privileged scaffold in medicinal chemistry and materials science. This guide analyzes the physicochemical behavior of these conjugates, specifically focusing on 4-substituted derivatives. The synergy between the electron-rich furan ring and the electron-deficient pyrazolinone core creates a "push-pull" electronic system, resulting in distinct solvatochromic properties, versatile tautomeric equilibria, and enhanced lipophilicity profiles critical for bioavailability.

Structural Dynamics & Tautomerism

The reactivity and binding affinity of pyrazolinones are dictated by their tautomeric state. While the parent pyrazolinone exists in equilibrium between three forms, the introduction of a furan ring at the C4 position (via Knoevenagel condensation) dramatically alters this landscape.

The Tautomeric Triad

For the unsubstituted parent core (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one), three tautomers exist:

-

CH-form (Ketone): The thermodynamically stable form in non-polar solvents.

-

OH-form (Enol): Stabilized by hydrogen bonding in polar protic solvents.

-

NH-form: Less common in N-substituted derivatives but relevant in unsubstituted analogs.

Impact of Furan Functionalization:

When a furan-2-carboxaldehyde is condensed at the C4 position, the resulting 4-arylidene derivative is structurally "locked." The exocyclic double bond prevents the formation of the CH-tautomer, forcing the molecule into a conjugated carbonyl system that extends the

Visualization of Tautomeric Pathways

Figure 1: Tautomeric equilibrium of the parent scaffold and the structural locking effect of furan condensation.[1]

Synthetic Methodologies

The synthesis of furan-containing pyrazolinones primarily follows two pathways: Knoevenagel Condensation (C=C bond formation) and Schiff Base formation (C=N bond formation).

Protocol A: Green Knoevenagel Condensation (Recommended)

Rationale: Traditional methods use piperidine/acetic acid, which can be harsh. The aqueous ammonium carbonate method is self-validating (precipitate formation) and environmentally benign.

Target Molecule: 4-(Furan-2-ylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Reagents:

-

3-Methyl-1-phenyl-5-pyrazolone (10 mmol)

-

Furfural (Furan-2-carboxaldehyde) (10 mmol)

-

Ammonium Carbonate (20 mol%)[1]

Step-by-Step Workflow:

-

Dissolution: In a 50 mL round-bottom flask, dissolve the pyrazolone and furfural in 20 mL of Water:Ethanol (1:1). Stir for 5 minutes at room temperature (RT).

-

Catalysis: Add Ammonium Carbonate (20 mol%).

-

Reaction: Stir the mixture. A solid precipitate typically begins to form within 5–20 minutes. Note: Sonication can accelerate this to <5 minutes.

-

Validation (TLC): Spot the reaction mixture against starting materials (Ethyl Acetate:Hexane, 3:7). The product will appear as a distinct, lower Rf spot due to conjugation.

-

Workup: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove the catalyst.

-

Purification: Recrystallize from hot ethanol to yield bright yellow/orange crystals.

Synthetic Logic Diagram

Figure 2: Synthetic pathways comparing Green (solid line) and Traditional (dashed line) approaches.

Physicochemical & Spectral Characterization[3][4][5][6][7]

The conjugation between the furan ring and the pyrazolone core imparts specific spectral signatures. These data points serve as quality control markers.

Spectral Markers Table

| Technique | Parameter | Observed Value (Approx.) | Structural Assignment |

| FT-IR | 1650 – 1680 | C=O (Carbonyl stretching) | |

| 1610 – 1630 | C=N (Azomethine/Imine) | ||

| 1580 – 1600 | C=C (Exocyclic alkene) | ||

| ¹H NMR | 7.20 – 7.50 | Vinyl Proton (-CH=) Diagnostic | |

| 2.20 – 2.40 | -CH₃ (Pyrazolone methyl) | ||

| 6.60 – 7.80 | Aromatic protons (Furan + Phenyl) | ||

| UV-Vis | 320 – 380 | ||

| 420 – 450 |

Solvatochromism

Furan-containing pyrazolinones exhibit positive solvatochromism .

-

Mechanism: Intramolecular Charge Transfer (ICT) occurs from the electron-rich furan oxygen (donor) to the electron-deficient pyrazolone carbonyl (acceptor).

-

Observation: As solvent polarity increases (e.g., Toluene

Ethanol

Pharmacophore Potential (SAR)

The furan moiety is not merely a structural spacer; it acts as a bioisostere for phenyl rings, modifying the lipophilicity (LogP) and metabolic profile of the drug candidate.[3]

Key Biological Activities[6][9]

-

Antioxidant (DPPH Scavenging): The furan ring, being electron-rich, facilitates radical scavenging. Derivatives with electron-donating groups (e.g., -OH, -OMe) on the phenyl ring show activity comparable to BHT (Butylated hydroxytoluene).

-

Antimicrobial: The C=N / C=C linkage is critical for penetrating bacterial cell walls. The furan oxygen can participate in hydrogen bonding with active site residues (e.g., in DNA gyrase).

-

Edaravone Analogs: Since the parent 1-phenyl-3-methyl-5-pyrazolone (Edaravone) is a neuroprotective agent, furan-substituted analogs are actively screened for enhanced blood-brain barrier (BBB) permeability.

References

-

Green Synthesis of Pyrazole Derivatives: ResearchGate. "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes."

-

Tautomerism of Pyrazolones: Indian Academy of Sciences. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone."

-

Biological Activity of Furan-Pyrazolines: The Pharma Innovation Journal. "Synthesis, biological activity of new pyrazoline derivative."

-

Spectral Characterization (Schiff Bases): Semantic Scholar. "Schiff base pyrazolone complexes of iron (III): synthesis, characterization, antimicrobial and antioxidant activity."

-

Furan Properties in Drug Design: Orient Journal of Chemistry. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds."

Sources

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-(2-Furyl)-2-pyrazolin-5-one from Chalcones

Introduction: The Significance of the Pyrazolin-5-one Scaffold in Modern Drug Discovery

Pyrazolin-5-one derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[1] The inherent chemical architecture of the pyrazolin-5-one ring system imparts a wide spectrum of pharmacological activities, establishing it as a cornerstone in the development of novel therapeutic agents.[1] These compounds are known to exhibit a diverse array of biological effects, including potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazolin-5-one scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets. The incorporation of a furan moiety, as in 3-(2-furyl)-2-pyrazolin-5-one, is of particular interest, as heteroaromatic systems are known to enhance biological activity and modulate drug-like properties.

Chalcones, which are α,β-unsaturated ketones, serve as versatile and readily accessible precursors for the synthesis of a multitude of heterocyclic systems, including pyrazolines.[3] The classical approach to pyrazoline synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone, followed by a cyclocondensation reaction with a hydrazine derivative.[3] However, one-pot methodologies, where sequential reactions are carried out in a single reaction vessel, are gaining prominence due to their operational simplicity, reduced waste generation, and improved time and resource efficiency. This application note provides a detailed, field-proven protocol for the one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one from a chalcone precursor, tailored for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one from a chalcone precursor and hydrazine hydrate is a sequential Claisen-Schmidt condensation and cyclocondensation reaction. The process is initiated by the base-catalyzed condensation of an appropriate acetophenone with 2-furaldehyde to form the corresponding furyl-chalcone in situ. This is followed by the acid-catalyzed cyclocondensation of the intermediate chalcone with hydrazine hydrate to yield the final pyrazolin-5-one product.

The reaction mechanism can be delineated as follows:

-

Chalcone Formation (Claisen-Schmidt Condensation): In the presence of a base (e.g., NaOH or KOH), the acetophenone is deprotonated at the α-carbon to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-furaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, the furyl-chalcone.

-

Pyrazolin-5-one Formation (Cyclocondensation): The reaction medium is then acidified, and hydrazine hydrate is introduced. The hydrazine undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated chalcone (Michael addition). This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine on the carbonyl carbon of the ketone. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable 3-(2-furyl)-2-pyrazolin-5-one ring system.[4]

Experimental Workflow

The following diagram illustrates the sequential steps involved in the one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one.

Caption: One-pot synthesis workflow for 3-(2-furyl)-2-pyrazolin-5-one.

Detailed Experimental Protocol

Materials and Reagents:

-

Substituted Acetophenone (e.g., Acetophenone)

-

2-Furaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Glacial Acetic Acid

-

Hydrazine Hydrate (80% solution)

-

Deionized Water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, etc.)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Chalcone Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (10 mmol) and 2-furaldehyde (10 mmol) in 50 mL of 95% ethanol.

-

While stirring at room temperature, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of the chalcone can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The appearance of a new, less polar spot corresponding to the chalcone indicates the progression of the reaction.

-

-

Pyrazolin-5-one Synthesis:

-

Once the chalcone formation is complete (as indicated by TLC), carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a pH of approximately 6-7 is reached.

-

To the neutralized mixture, add hydrazine hydrate (12 mmol) in one portion.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the cyclization reaction can be monitored by TLC, observing the disappearance of the chalcone spot and the appearance of a new, more polar spot corresponding to the pyrazolin-5-one product.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of ice-cold water with gentle stirring.

-

A solid precipitate of the crude 3-(2-furyl)-2-pyrazolin-5-one should form. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water to remove any inorganic impurities.

-

Dry the crude product in a vacuum oven at 50-60°C.

-

For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization:

The structure and purity of the synthesized 3-(2-furyl)-2-pyrazolin-5-one should be confirmed by standard analytical techniques, such as:

-

Melting Point: Determination of the melting point range.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=N, N-H).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Key Reaction Parameters and Expected Observations

| Parameter | Recommended Condition/Observation | Rationale |

| Solvent | Ethanol (95%) | Good solvent for both reactants and the intermediate chalcone. Also a suitable medium for the cyclization reaction. |

| Base for Chalcone Formation | 10% Aqueous NaOH | Effective catalyst for the Claisen-Schmidt condensation. |

| Acid for Cyclization | Glacial Acetic Acid | Neutralizes the base from the first step and catalyzes the cyclocondensation reaction. |

| Reaction Temperature | Room temperature for chalcone formation, Reflux for pyrazolin-5-one formation | The Claisen-Schmidt condensation proceeds efficiently at room temperature, while the cyclization requires heating to overcome the activation energy barrier. |

| Reaction Time | 2-3 hours for chalcone formation, 4-6 hours for pyrazolin-5-one formation | Sufficient time for the reactions to proceed to completion, which should be monitored by TLC. |

| Product Isolation | Precipitation in ice-cold water | The product is typically a solid with low solubility in water, allowing for easy isolation by precipitation. |

| Purification | Recrystallization from ethanol | A standard and effective method for purifying the solid product. |

Reaction Mechanism Diagram

Caption: Mechanism of one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one.

Conclusion and Future Perspectives

The one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one from readily available starting materials offers an efficient and atom-economical route to a potentially bioactive heterocyclic compound. The protocol outlined in this application note is robust and can be adapted for the synthesis of a diverse library of substituted pyrazolin-5-ones by varying the acetophenone and aldehyde starting materials. This flexibility is highly valuable in drug discovery programs, where the generation of chemical diversity is crucial for identifying lead compounds with optimal pharmacological profiles. Further investigations into the biological activities of these synthesized compounds are warranted to explore their therapeutic potential.

References

-

Herfindo, N., et al. (2020). Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen α Receptor Inhibitor Targeting MCF-7 Cells Line. ResearchGate. Available at: [Link]

-

Suma, B. L., Wahyuningsih, S., & Mustofa, M. (2019). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian. Available at: [Link]

-

Davis, D. (2018). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]

-

Shashiprabha, et al. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Available at: [Link]

-

Rahman, M. A., & Siddiqui, A. A. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

Asiri, A. M., & Khan, S. A. (2010). Synthesis and anti-bacterial activities of some new 2-pyrazoline derivatives. Molecules, 15(9), 6353-6362. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(2-Furyl)-2-pyrazolin-5-one Derivatives

Executive Summary & Scientific Context

The pyrazolone scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antioxidant, anti-inflammatory, and neuroprotective agents. Notably, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved free radical scavenger used for acute ischemic stroke and ALS treatment.

This Application Note details the microwave-assisted synthesis of 3-(2-furyl)-2-pyrazolin-5-one , a structural analog where the methyl group of Edaravone is replaced by a furan ring. This modification significantly alters the electronic profile and lipophilicity of the molecule, potentially enhancing its radical scavenging capability via resonance stabilization from the furan moiety.

Why Microwave Irradiation? Conventional reflux methods for Knorr pyrazolone synthesis often require 3–6 hours of heating and yield 60–70%. The protocol defined here utilizes dielectric heating to achieve quantitative conversion in under 15 minutes . The rapid heating profile minimizes the thermal degradation of the sensitive furan ring, a common issue in prolonged conventional reflux.

Reaction Mechanism & Chemical Logic

The synthesis follows a Microwave-Accelerated Knorr Condensation . The reaction involves the condensation of a

Mechanistic Pathway

-

Nucleophilic Attack: The hydrazine nitrogen (nucleophile) attacks the more electrophilic ketone carbonyl of the

-keto ester. -

Dehydration: Loss of water forms a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl.

-

Elimination: Loss of ethanol yields the cyclic pyrazolone.

-

Tautomerization: The product exists in equilibrium between the CH2-form (pyrazolin-5-one), OH-form (pyrazol-5-ol), and NH-form.

Mechanistic Visualization

Figure 1: Mechanistic pathway of the microwave-assisted Knorr condensation.

Materials & Equipment

Reagents

-

Precursor A: Ethyl 3-(2-furyl)-3-oxopropanoate (CAS: 93-30-1) - Note: Ensure purity >95%; furan derivatives degrade over time.

-

Precursor B: Hydrazine Hydrate (80% or 100%) or Phenylhydrazine (for N-phenyl derivatives).

-

Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for acid-catalyzed variants).

-

Catalyst: Acetic Acid (Optional, 0.1 eq).

Instrumentation

-

System: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).

-

Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

-

Temperature Control: IR sensor (external) or Fiber Optic (internal). Internal recommended for precise control.

Experimental Protocol

This protocol is validated for a 2.0 mmol scale.

Step-by-Step Methodology

-

Preparation:

-

In a 10 mL microwave vial, dissolve Ethyl 3-(2-furyl)-3-oxopropanoate (364 mg, 2.0 mmol) in Ethanol (3 mL).

-

Add Hydrazine Hydrate (125 mg, 2.5 mmol, 1.25 eq) dropwise.

-

Optional: Add 2 drops of Glacial Acetic Acid to catalyze the dehydration step.

-

Seal the vial with a snap-cap or crimp cap.

-

-

Irradiation (Standard Protocol):

-

Mode: Dynamic (Hold Temperature).

-

Temperature: 140 °C.

-

Hold Time: 10 minutes.

-

Stirring: High (600 rpm).

-

Pre-stirring: 30 seconds (to ensure homogeneity before heating).

-

-

Workup & Isolation:

-

Cool the reaction vessel to 50 °C using compressed air (built-in feature of most reactors).

-

Transfer the vessel to an ice bath for 15 minutes. The product usually precipitates as a solid.

-

Filtration: Vacuum filter the precipitate.

-

Washing: Wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine.

-

Drying: Dry under vacuum at 60 °C for 2 hours.

-

-

Recrystallization (If required):

-

Recrystallize from hot Ethanol/Water (8:2) mixture.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the microwave synthesis process.

Results & Data Analysis

Comparison: Microwave vs. Conventional Heating

The following data illustrates the efficiency gain using the microwave protocol compared to traditional reflux methods.

| Parameter | Conventional Reflux | Microwave Protocol | Advantage |

| Temperature | 78 °C (Ethanol b.p.) | 140 °C (Pressurized) | Kinetic acceleration |

| Time | 4 – 6 Hours | 10 Minutes | 30x Faster |

| Yield | 65 – 72% | 88 – 94% | Higher conversion |

| Purity (Crude) | Requires Column Chrom. | >95% (Precipitation) | Cleaner profile |

| Solvent Vol. | 20–50 mL | 2–3 mL | Green Chemistry |

Characterization Data (Expected)

-

Appearance: Yellowish to light brown crystalline solid.

-

Melting Point: 168–172 °C (Dependent on tautomeric form).

-

1H NMR (DMSO-d6, 400 MHz):

- 11.5 (br s, 1H, NH/OH tautomer).

- 7.8 (d, 1H, Furan-H5).

- 6.9 (d, 1H, Furan-H3).

- 6.6 (m, 1H, Furan-H4).

-

5.8 (s, 1H, Pyrazole-CH) or

Troubleshooting & Expert Insights

Issue 1: Low Yield / Oily Product

-

Cause: Incomplete cyclization or residual ethanol trapping.

-

Solution: Extend MW hold time to 15 minutes. Ensure the cooling step is gradual. If oil persists, triturating with cold diethyl ether often induces crystallization.

Issue 2: Furan Ring Degradation (Darkening)

-

Cause: Oxidation of the furan ring at high temperatures in the presence of air.

-

Solution: Purge the microwave vial with Nitrogen or Argon before sealing. Avoid temperatures >160 °C.

Issue 3: Tautomerism Confusion

-

Insight: 2-Pyrazolin-5-ones exist in three tautomeric forms (CH2, OH, NH). In polar solvents like DMSO (used for NMR), the OH (enol) or NH forms often predominate, causing the "missing" CH2 peak at

3.5–3.8 ppm and the appearance of a vinylic proton at

References

-

Microwave-Assisted Synthesis of 3,5-Arylated 2-Pyrazolines. Azarifar, D., & Ghasemnejad, H. (2003).[2] Molecules, 8(8), 642–648. [Link] (Foundational protocol for MW synthesis of pyrazolines using acetic acid/ethanol).[2]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Li, H.-L., et al. (2010).[1] Molecules, 15, 642-648. [Link] (Demonstrates the efficiency of MW irradiation for pyrazolone ring closure).

-

Edaravone (MCI-186) and its Derivatives: A Review. Watanabe, T., et al. (1994). Yakugaku Zasshi. [Link] (Contextual reference for the biological relevance of the pyrazolone scaffold).

-

Green Synthesis of Pyrazoles and Pyrazolines. Kumar, V., et al. (2013). Current Organic Chemistry. [Link] (Review of green methodology including microwave techniques).

Sources

Application Notes & Protocols: Leveraging 3-(2-Furyl)-2-pyrazolin-5-one in the Development of Novel Anti-Inflammatory Agents

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 3-(2-Furyl)-2-pyrazolin-5-one scaffold in the discovery and development of next-generation anti-inflammatory agents. This document delineates the scientific rationale, synthetic protocols, and a cascade of in vitro and in vivo pharmacological evaluation methodologies. By integrating mechanistic insights with actionable, field-proven protocols, this guide aims to accelerate the translation of promising pyrazolinone-based compounds from the laboratory to preclinical development.

Introduction: The Rationale for Pyrazolinone Scaffolds in Inflammation Research

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape, while mature, is continually challenged by the side-effect profiles of existing non-steroidal anti-inflammatory drugs (NSAIDs) and the complexities of chronic inflammatory conditions.

The pyrazolinone core is a "privileged scaffold" in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Historically, pyrazolinone derivatives have yielded successful analgesic, antipyretic, and anti-inflammatory drugs.[3] The 3-(2-Furyl)-2-pyrazolin-5-one structure, in particular, presents a compelling starting point for novel drug discovery. The furan moiety offers unique electronic properties and potential for hydrogen bonding, which can be exploited to achieve high-potency and selective interactions with key enzymatic targets in the inflammatory cascade.

Synthesis and Characterization

The foundational step in exploring this chemical series is a robust and scalable synthesis. The classical approach to pyrazolin-5-ones involves the cyclocondensation of a β-ketoester with hydrazine or its derivatives. For the title compound, a common and efficient method is the reaction between a furan-containing chalcone (an α,β-unsaturated ketone) and hydrazine hydrate.[4][5]

Protocol 2.1: Synthesis of 3-(2-Furyl)-2-pyrazolin-5-one Derivatives

This protocol describes a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield over traditional reflux methods.[5]

Rationale: The reaction proceeds via a Michael addition of hydrazine to the chalcone, followed by an intramolecular cyclization and dehydration to form the stable 2-pyrazoline ring. Microwave irradiation accelerates the reaction by efficiently coupling with the polar solvent and reactants, leading to rapid heating.

Materials:

-

Furan-based Chalcone (1.0 eq)

-

Hydrazine Hydrate (2.0 eq)[5]

-

Ethanol (20 mL per 0.01 mol of chalcone)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Crushed Ice

-

Microwave Synthesizer

Procedure:

-

In a 50 mL microwave-safe reaction vessel, combine the furan-based chalcone (0.01 mol) and ethanol (20 mL).

-

Add hydrazine hydrate (0.02 mol) to the mixture, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 600W for 2-4 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 100 g of crushed ice.

-

A solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 3-(2-Furyl)-2-pyrazolin-5-one derivative.

Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the molecular structure and ensure the absence of impurities.[4]

Caption: Synthetic workflow for 3-(2-Furyl)-2-pyrazolin-5-one.

Key Anti-Inflammatory Mechanisms & Targets

The anti-inflammatory activity of pyrazolinone derivatives is primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).

-

Cyclooxygenase (COX) Pathway: Arachidonic acid is converted by COX enzymes into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] Many pyrazole analogues have demonstrated potent and selective COX-2 inhibition.[8]

-

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (LTs), which are powerful chemoattractants and mediators of bronchoconstriction and vascular permeability.[1] Inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity and may provide a superior safety profile, as blocking only the COX pathway can shunt arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[7][9][10]

Caption: Inhibition points in the arachidonic acid cascade.

In Vitro Evaluation: A Staged Approach

A tiered in vitro screening cascade is essential for efficiently identifying lead compounds. This process begins with target-based enzyme assays and progresses to more complex cell-based models that reflect physiological inflammation.

Protocol 4.1: COX-1/COX-2 Inhibition Assay (Colorimetric)

Rationale: This assay quantifies the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is measured, allowing for the determination of IC₅₀ values and the COX-2 selectivity index (SI).[6]

Procedure:

-

Prepare a dilution series of the 3-(2-Furyl)-2-pyrazolin-5-one test compound in DMSO.

-

In a 96-well plate, add the appropriate buffer, heme, and either purified human COX-1 or COX-2 enzyme.

-

Add the test compound dilutions or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The peroxidase component of COX will oxidize the substrate, causing a color change.

-

Read the absorbance at 590 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol 4.2: 5-LOX Inhibition Assay (Spectrophotometric)

Rationale: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from linoleic or arachidonic acid. The increase in absorbance due to the formation of a conjugated diene is monitored.[1]

Procedure:

-

Prepare a dilution series of the test compound.

-

In a quartz cuvette, add buffer (e.g., borate buffer), soybean 5-LOX enzyme solution, and the test compound. (Soybean LOX is a common and reliable model for human 5-LOX).[1]

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate (linoleic acid sodium salt).

-

Immediately measure the change in absorbance at 234 nm over 5 minutes.

-

Data Analysis: Determine the rate of reaction from the slope of the linear portion of the absorbance curve. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Protocol 4.3: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Rationale: This cell-based assay provides a more physiologically relevant model of inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages (e.g., RAW 264.7 cell line), inducing the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[11][12][13]

Procedure:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS until they reach 80% confluency.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[11]

-

After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Mix the supernatant with Griess Reagent. The presence of nitrite (a stable product of NO) will result in a color change, which can be quantified by measuring absorbance at 540 nm.[13]

-

Cytokine Measurement (TNF-α, IL-6): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.[14]

-

Data Analysis: Calculate the percentage reduction in NO, TNF-α, and IL-6 production compared to LPS-stimulated cells without the test compound.

Table 1: Representative In Vitro Screening Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI | 5-LOX IC₅₀ (µM) | NO Inhibition (%) @ 10µM |

| Lead Cmpd 1 | 15.2 | 0.18 | 84.4 | 5.6 | 75% |

| Lead Cmpd 2 | 25.8 | 0.25 | 103.2 | 2.1 | 82% |

| Celecoxib | 7.8 | 0.09 | 86.7 | >50 | 65% |

In Vivo Evaluation: Assessing Efficacy in Preclinical Models

Promising candidates from in vitro screens must be validated in animal models of inflammation to assess their efficacy, pharmacodynamics, and safety in a complex biological system.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats (Acute Model)

Rationale: This is the most widely used primary in vivo screen for anti-inflammatory drugs. The subcutaneous injection of carrageenan into a rat's paw induces a reproducible, acute inflammatory response characterized by edema (swelling).[15][16][17] The reduction in paw volume is a direct measure of the compound's anti-inflammatory effect.[18]

Procedure:

-

Acclimatize male Wistar rats (180-200 g) for one week.

-

Fast the animals overnight before the experiment but allow access to water.

-

Measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.

-

Administer the test compound or vehicle control via oral gavage. A standard reference drug like Indomethacin or Diclofenac Sodium should be used as a positive control.[2]

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16]

-

Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.[19]

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[20]

-

Protocol 5.2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Model)

Rationale: This model better mimics the chronic, immune-mediated inflammation seen in human rheumatoid arthritis. CFA injection induces a robust and sustained inflammatory response, including paw swelling, joint destruction, and systemic immune activation.[21][22]

Procedure:

-

On Day 0, induce arthritis by injecting 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis) into the subplantar region of the left hind paw of male Wistar rats.[22]

-

The primary lesion (injected paw) will develop within hours. A secondary, systemic immune-mediated inflammation will appear in the contralateral (non-injected) paw around Day 11.

-

Begin daily oral administration of the test compound, vehicle, or positive control (e.g., Methotrexate) on Day 0 or Day 10 and continue for 14-21 days.

-

Monitor and record the following parameters every 2-3 days:

-

Paw volume of both hind paws.

-

Arthritic score (using a graded scale from 0-4 based on erythema and swelling).[23]

-

Body weight.

-

-

At the end of the study, collect blood for serum cytokine analysis (TNF-α, IL-6) and harvest the ankle joints for histopathological examination to assess synovitis, cartilage destruction, and bone erosion.[22]

-

Data Analysis: Compare the changes in paw volume, arthritic scores, and histopathological scores between treated and control groups.

Caption: In vivo evaluation workflow for anti-inflammatory agents.

Conclusion and Strategic Outlook

The 3-(2-Furyl)-2-pyrazolin-5-one scaffold represents a highly promising platform for the development of novel anti-inflammatory therapeutics. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity (COX-2 vs. COX-1), and dual-target (COX/LOX) activity. The protocols detailed herein provide a robust framework for the systematic evaluation of new analogues, from initial enzymatic inhibition to validation in complex preclinical models of acute and chronic inflammation. By adhering to this structured approach, research teams can effectively identify and advance lead candidates with the potential for improved efficacy and safety profiles over current standards of care.

References

-

Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]

-

Tzeng, T. J., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Scheme for synthesis of 3(furan-2-yl)-5-Phynyl-2-Pyrazolines. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]

-

Bentham Science. (n.d.). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science Publisher. Available at: [Link]

-

Ali, M. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. Available at: [Link]

-

El-Sayed, M. A. A., et al. (n.d.). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. National Institutes of Health. Available at: [Link]

-

Tzeng, T. J., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Sestito, S., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

-

Arshad, M. F., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link]

-

Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

-

Eldehna, W. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. Available at: [Link]

-

Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. PubMed Central. Available at: [Link]

-

Ghorab, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]

-

Zhang, Y., et al. (2024). Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. PubMed Central. Available at: [Link]

-

Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. Available at: [Link]

-

Jantrawut, P., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]

-

Mogil, J. S. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link]

-

ResearchGate. (2022). (PDF) Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. Available at: [Link]

-

Springer. (n.d.). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Springer. Available at: [Link]

-

Gomaa, H. A. M., et al. (2016). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed. Available at: [Link]

-

Goodwin, G. (2019). Antigen induced arthritis in mice. Protocols.io. Available at: [Link]

-

Al-Suhaimi, E. A., et al. (2024). Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways. PubMed Central. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. ACS Omega. Available at: [Link]

-

Wang, C., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2024). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]

-

International Journal of Foundation for Modern Research. (n.d.). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. IJFMR. Available at: [Link]

-

Jo, E., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Available at: [Link]

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

-

Morris, T. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

-

Boyarchuk, V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

-

Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. JoVE. Available at: [Link]

-

Abdelwahab, M. F., et al. (2017). Pyrazole-hydrazone Derivatives as Anti-Inflammatory Agents: Design, Synthesis, Biological Evaluation, COX-1,2/5-LOX Inhibition and Docking Study. PubMed. Available at: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed Central. Available at: [Link]

-

Al-Ostath, A. I., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. Available at: [Link]

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]

- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. inotiv.com [inotiv.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. chondrex.com [chondrex.com]

- 22. Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jove.com [jove.com]

Application Note: 3-(2-Furyl)-2-pyrazolin-5-one Derivatives as Antimicrobial Scaffolds

[1]

Introduction & Rationale

The surge in multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] The 3-(2-furyl)-2-pyrazolin-5-one scaffold represents a strategic fusion of two bioactive moieties:

-

The Furan Ring: A bioisostere of benzene that enhances lipophilicity and electron density, facilitating membrane penetration.

-

The Pyrazolone Core: A proven pharmacophore (seen in drugs like Edaravone and Metamizole) capable of diverse non-covalent interactions (H-bonding,

-stacking) with microbial targets such as DNA gyrase.[1]

This guide details the synthesis, Structure-Activity Relationship (SAR) optimization, and standardized antimicrobial validation of these derivatives.

Chemical Synthesis & Characterization[2][3][4][5][6][7]

Synthetic Strategy

The construction of the 3-(2-furyl)-2-pyrazolin-5-one core relies on the cyclocondensation of

Protocol: Core Synthesis & Derivatization

Reagents: Ethyl 3-(2-furyl)-3-oxopropanoate, Hydrazine hydrate (80%), Ethanol (absolute), Glacial acetic acid, Substituted benzaldehydes.[1]

Step 1: Synthesis of the Core (Scaffold 1) [1]

-

Dissolve Ethyl 3-(2-furyl)-3-oxopropanoate (10 mmol) in absolute ethanol (20 mL).

-

Add Hydrazine hydrate (15 mmol) dropwise at 0°C.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).[1]

-

Cool to room temperature. The precipitate (3-(2-furyl)-2-pyrazolin-5-one) is filtered, washed with cold ethanol, and recrystallized from ethanol/water.[1]

-

Yield Expectation: 75–85%.

-

Critical Check: Appearance of NH stretch in IR (~3200 cm⁻¹) and disappearance of ester carbonyl.[1]

-

Step 2: C-4 Functionalization (Target Derivative) To enhance antimicrobial activity, a benzylidene moiety is introduced at C-4.[1]

-

Dissolve Scaffold 1 (5 mmol) and a substituted benzaldehyde (5 mmol) in glacial acetic acid (10 mL).

-

Add fused sodium acetate (anhydrous, 10 mmol) as a catalyst.

-

Reflux for 6–8 hours.

-

Pour into ice-cold water. The colored solid (Schiff base/arylidene derivative) is filtered and recrystallized.[1]

Synthesis Workflow Visualization[8]

Figure 1: Synthetic pathway for generating 4-arylidene-3-(2-furyl)-2-pyrazolin-5-one derivatives.

Structure-Activity Relationship (SAR)[1]

Optimization of the pyrazolone ring focuses on modulating electronic distribution and lipophilicity (LogP).[1]

Table 1: SAR Trends for 4-Arylidene-3-(2-furyl)-2-pyrazolin-5-one Derivatives

| Substituent (R) on Arylidene | Electronic Effect | Predicted LogP Impact | Antimicrobial Potency Trend | Rationale |

| -H (Unsubstituted) | Neutral | Baseline | Moderate | Baseline binding affinity.[1] |

| -Cl / -F (Halogens) | Electron Withdrawing (Inductive) | Increase (High) | High | Halogens enhance cell wall penetration and specific hydrophobic interactions with enzyme pockets.[1] |

| -NO₂ (Nitro) | Strong Electron Withdrawing | Moderate | Very High | Strong H-bond acceptor; often increases affinity for DNA gyrase active sites.[1] |

| -OH (Hydroxyl) | Electron Donating | Decrease | Low to Moderate | Increases water solubility but may hinder passive transport across lipid membranes.[1] |

| -OCH₃ (Methoxy) | Electron Donating | Slight Increase | Moderate | Steric bulk may interfere with tight binding unless the pocket is large.[1] |

Key Insight: Electron-withdrawing groups (EWG) at the para position of the benzylidene ring generally enhance activity against Gram-positive bacteria (S. aureus) by increasing the acidity of the pyrazolone NH (if unsubstituted) or altering the dipole moment for better target engagement.[1]

Biological Evaluation Protocols

In Vitro Antimicrobial Screening (CLSI M07-A10 Compliant)[1]

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method. This is the gold standard for accuracy and reproducibility.

Materials:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

-

Controls: Ciprofloxacin (Positive), DMSO (Solvent/Negative).[1]

-

Indicator: Resazurin (0.015%) or TTC (optional for visual aid).

Protocol:

-

Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 1024 µg/mL.

-

Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~1 x 10⁶ CFU/mL.

-

Plate Setup (96-well):

-

Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1–11. Final volume = 200 µL. Final bacterial conc = 5 x 10⁵ CFU/mL.

-

Incubation: 37°C for 16–20 hours (ambient air).

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[1]

Screening Decision Tree

Figure 2: Screening workflow from synthesis to lead identification.

Mechanism of Action (Hypothesis & Validation)

Target: DNA Gyrase (Bacterial Topoisomerase II).[1][2][3] rationale: Pyrazolone derivatives share structural homology with quinolones (e.g., Ciprofloxacin).[1] They act by stabilizing the DNA-Gyrase cleavable complex, preventing DNA religation and causing double-strand breaks.[1]

Mechanism Pathway:

-

Entry: The lipophilic furan ring aids passive diffusion through the bacterial cell wall (Gram-negative porins or Gram-positive peptidoglycan).

-

Binding: The C=O (carbonyl) and -NH groups of the pyrazolone core form hydrogen bonds with Serine and Arginine residues in the GyrB subunit.

-

Inhibition: The molecule intercalates or blocks the ATP-binding pocket, halting supercoiling.[1]

Figure 3: Proposed mechanism of action targeting bacterial DNA Gyrase.[1]

References

-

Synthesis & Antimicrobial Activity: Ganguly, S. S., et al. (2012).[1][4] "Synthesis and Antimicrobial Activities of Some Pyrazoline Derivatives." International Journal for Pharmaceutical Research Scholars. 4

-

DNA Gyrase Inhibition: Zhang, A., et al. (2015).[1] "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLOS ONE. 2[1][5][6][7]

-

Standard Protocol: Clinical and Laboratory Standards Institute (CLSI).[8] (2015).[1][9][10] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11

-

Pyrazolone Reviews: Kumar, K., et al. (2021).[1][12] "A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents." International Journal of Pharmacy & Pharmaceutical Research.[4] 12[1][5][9][4][7][12][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activities of Some Pyrazoline Derivatives - IJPRS [ijprs.com]

- 5. eurjchem.com [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. standards.globalspec.com [standards.globalspec.com]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 3-(2-Furyl)-2-pyrazolin-5-one

Abstract

This application note details a systematic approach to developing and validating a precise, accurate, and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-Furyl)-2-pyrazolin-5-one. This novel heterocyclic compound, belonging to the pyrazolinone class, has a structure indicative of potential pharmaceutical relevance. The method development process is elucidated from initial analyte characterization and solubility studies to the final optimization of chromatographic conditions. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water (containing 0.1% formic acid) and UV detection. The entire method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol provides a reliable, self-validating analytical tool for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of 3-(2-Furyl)-2-pyrazolin-5-one.

Introduction and Scientific Rationale

Pyrazolin-5-one derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals.[1][2] The specific analyte, 3-(2-Furyl)-2-pyrazolin-5-one, incorporates both a furan and a pyrazolinone moiety, creating a conjugated system with potential for unique chemical and biological properties.[3] The development of a reliable analytical method is paramount for ensuring the purity, stability, and quality of any new chemical entity intended for further study or commercialization.

Reversed-phase HPLC is the technique of choice due to its versatility, high resolution, and suitability for moderately polar compounds like pyrazolinones. The core principle of this application note is not merely to present a final method, but to detail the causal logic behind each experimental choice, from column and mobile phase selection to the establishment of a comprehensive validation protocol. This approach is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH guidelines for analytical procedure development.[4][5]

Analyte Characterization and Preliminary Assessment

A foundational understanding of the analyte's physicochemical properties is critical for a logical method development strategy.

-

Structure and Properties: 3-(2-Furyl)-2-pyrazolin-5-one is a polar molecule. The pyrazolinone ring can exist in several tautomeric forms (CH, NH, and OH), a factor that can significantly influence chromatographic behavior.[2] The presence of conjugated double bonds within the furan and pyrazolinone rings suggests strong ultraviolet (UV) absorbance, making UV-based detection highly suitable.[3]

-

Solubility Testing: Preliminary solubility tests are essential for selecting an appropriate diluent for standard and sample preparation. The analyte's polarity suggests good solubility in common organic solvents used in HPLC.

Protocol 1: Solubility and UV Absorbance Maximum (λmax) Determination

-

Solubility Assessment: Qualitatively assess the solubility of ~1 mg of 3-(2-Furyl)-2-pyrazolin-5-one in 1 mL of various solvents (e.g., water, methanol, acetonitrile, 50:50 methanol:water).

-

Diluent Selection: Select the solvent system in which the analyte is freely soluble. A mixture of acetonitrile and water is often a good starting point as it is compatible with RP-HPLC mobile phases.

-

λmax Determination: Prepare a dilute solution of the analyte (~10 µg/mL) in the chosen diluent.

-

UV-Vis Scan: Using a calibrated UV-Vis spectrophotometer, scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for HPLC detection to ensure maximum sensitivity.

RP-HPLC Method Development Strategy

The development process follows a systematic workflow designed to efficiently identify optimal separation conditions. The key is to understand how different parameters influence the separation, allowing for logical adjustments.

Caption: A workflow diagram illustrating the systematic approach to RP-HPLC method development.

Causality Behind Experimental Choices

-

Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common and versatile stationary phase in RP-HPLC and serves as an excellent starting point.[6] Its non-polar nature provides effective retention for a wide range of polar to moderately non-polar analytes. For this method, a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size is chosen to balance efficiency, resolution, and backpressure.

-

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

-

Aqueous Phase & pH Control: The tautomeric nature and potential for the pyrazolinone ring to possess a weakly acidic proton make pH control crucial for consistent retention times and symmetrical peak shapes.[2] Incorporating 0.1% formic acid or trifluoroacetic acid (TFA) into the aqueous phase suppresses the ionization of any acidic functional groups, ensuring the analyte is in a single, neutral form.[7][8] This significantly improves peak shape and reproducibility.

-

-

Initial Scouting with Gradient Elution: A broad gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) is the most efficient way to determine the approximate organic solvent concentration required to elute the analyte. This initial step saves significant time compared to running multiple isocratic methods and provides a comprehensive profile of the sample, revealing the presence of any potential impurities.

-

Optimization for an Isocratic Method: For routine quality control, an isocratic method is preferable due to its simplicity, robustness, and shorter run-to-run equilibration times.[9] Based on the retention time from the gradient scout run, an optimal isocratic mobile phase composition can be calculated to achieve a retention time of 3-10 minutes, ensuring good resolution from the solvent front without unnecessarily long analysis times.

Optimized Method and Protocols

Following the development strategy, the optimized chromatographic conditions for the analysis of 3-(2-Furyl)-2-pyrazolin-5-one were established.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection (λ) | Determined from Protocol 1 (e.g., 275 nm) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Acetonitrile : Water (50:50, v/v) |

Protocol 2: Preparation of Solutions and System Operation

-

Mobile Phase Preparation:

-

Prepare the aqueous phase by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

-

Mix 450 mL of acetonitrile with 550 mL of the 0.1% formic acid in water solution.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of 3-(2-Furyl)-2-pyrazolin-5-one reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

Working Standard Solution Preparation (10 µg/mL):

-

Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

-

-

System Equilibration:

-

Purge the HPLC system with the prepared mobile phase.

-

Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30 minutes).

-

-

Analysis Sequence:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Perform five replicate injections of the Working Standard Solution to check for system suitability.

-

Proceed with the analysis of test samples.

-

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10] The validation process is a self-validating system where each parameter confirms the reliability of the others.

Caption: The relationship between core validation parameters that establish a self-validating analytical system.

Table 2: Validation Parameters, Protocols, and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| System Suitability | Inject five replicates of the working standard solution (10 µg/mL). | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |

| Specificity | Inject the diluent, a placebo (if applicable), and the standard solution. Compare chromatograms for any interference at the retention time of the analyte. | No interference from blank or placebo at the analyte's retention time. Peak purity should pass if using PDA. |

| Linearity & Range | Prepare at least five concentrations across a range of 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0%. |

| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method. LOD is typically S/N of 3:1, and LOQ is S/N of 10:1. | The LOQ should be verifiable with acceptable precision and accuracy. |

| Robustness | Systematically vary key method parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±2°C). Assess the impact on system suitability parameters. | System suitability criteria must be met under all varied conditions. |

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the development and validation of an RP-HPLC method for 3-(2-Furyl)-2-pyrazolin-5-one. By explaining the causality behind each procedural choice and adhering to ICH guidelines, we have established a robust, specific, linear, accurate, and precise analytical method. This self-validating system is suitable for routine quality control, purity assessment, and stability studies, providing researchers and drug developers with a trustworthy tool for the analysis of this promising compound.

References

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). National Center for Biotechnology Information. Available at: [Link]

-

Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. Available at: [Link]

-

Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(31), 8429-8443. Available at: [Link]

-

Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. Available at: [Link]

-

3-Aryl-5-furylpyrazolines and Their Biological Activities. ResearchGate. Available at: [Link]

-

Tomasz, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4783. Available at: [Link]

-

El-Shehry, M. F. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. Available at: [Link]

-

ICH Harmonised Guideline. (2022). Analytical Procedure Development Q14. International Council for Harmonisation. Available at: [Link]

-

Lone, I. H., Khan, K. Z., & Fozdar, B. I. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Medicinal Chemistry Research, 23, 1990-1999. Available at: [Link]

-

United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. Available at: [Link]

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

-

Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

-

Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. Available at: [Link]

-

Patel, M. J., et al. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. Available at: [Link]

-

Understanding the Latest Revisions to USP <621>. (2023). Agilent. Available at: [Link]

-

USP-NF 621 Chromatography. Scribd. Available at: [Link]

-

Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

-

Birajdar, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

-

A highly validated sensitive and specific reverse phase high performance liquid chromatography (RP-HPLC) method... International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

-

McDowall, R. D. (2024). Are You Sure You Understand USP <621>? Chromatography Online. Available at: [Link]

Sources

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. usp.org [usp.org]

- 6. <621> CHROMATOGRAPHY [drugfuture.com]

- 7. ijcpa.in [ijcpa.in]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. ijcpa.in [ijcpa.in]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Troubleshooting & Optimization

Troubleshooting low bioactivity in novel 3-(2-Furyl)-2-pyrazolin-5-one derivatives

Technical Support Center: 3-(2-Furyl)-2-pyrazolin-5-one Derivatives

Topic: Troubleshooting Low Bioactivity & Assay Inconsistencies Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Status: Active Guide

Executive Summary: Why is my compound inactive?

You have synthesized a novel series of 3-(2-furyl)-2-pyrazolin-5-one derivatives, likely targeting oxidative stress, microbial pathways, or inflammation.[1] Despite promising in silico docking scores, your benchtop results show low potency (

The Reality: The pyrazolone-furan scaffold is chemically "promiscuous." It is prone to three specific failure modes that mimic low bioactivity:

-

Tautomeric Mismatch: The molecule exists in a different shape in the assay buffer than in your docking model.

-

Assay Interference (PAINS): The scaffold generates false signals in redox-based readouts (e.g., MTT).

-

Physicochemical Crash: The compound precipitates at micromolar concentrations in aqueous media.

This guide provides a root-cause analysis workflow to validate your lead compounds.

Module 1: The Chameleon Effect (Tautomerism)

The Issue: Your docking study predicts high affinity, but the biological assay shows none. Technical Insight: 2-Pyrazolin-5-ones are dynamic structures.[1] They exist in equilibrium between three tautomeric forms: CH (keto), OH (enol), and NH (hydrazone).[1]

-

Non-polar solvents (CDCl3): Often favor the CH-form .

-

Polar aprotic solvents (DMSO): Often favor the OH-form .

-

Aqueous Buffers (PBS/Media): Can shift equilibrium to the NH-form or ionize the enol (

).[1]

If your protein target requires the CH-form (as modeled), but the physiological buffer locks the compound in the ionized OH-form , binding affinity will vanish due to electrostatic repulsion or lack of key hydrogen bond donors.

Diagnostic Protocol:

-

Run NMR in DMSO-d6: Confirm the dominant species in stock solution.

-

Run NMR in D2O/Buffer: If solubility permits, checking the shift in aqueous environment is critical.

-

Compare Spectra: Look for the disappearance of the C4-proton signal (indicates enolization/ionization).

Visualizing the Equilibrium:

Figure 1: Tautomeric equilibrium of 2-pyrazolin-5-ones.[1][2] Solvent polarity and pH dictate the active species.

Module 2: Assay Interference (The "False" Signal)

The Issue: You observe moderate activity in one assay (e.g., MTT) but zero activity in a confirmatory assay (e.g., ATP quantitation). Technical Insight: The pyrazolone ring, especially when coupled with an electron-rich furan, is redox-active.

-

MTT/MTS Interference: These derivatives can chemically reduce tetrazolium salts to formazan without the presence of live cells. This creates a "False Viability" signal, masking cytotoxicity (False Negative for toxicity, False Positive for proliferation).[1]

-

Optical Interference: Many 3-(2-furyl) derivatives are yellow/orange.[1] If they absorb light near 570 nm (MTT readout), they skew the baseline.

Troubleshooting FAQ:

| Symptom | Probable Cause | Validation Step |

| High cell viability (>100%) in treated wells | Chemical reduction of MTT by the compound.[1] | Cell-Free Control: Incubate compound + MTT (no cells). If it turns purple, the assay is invalid. |

| Inconsistent IC50 across replicates | Compound aggregation or precipitation. | Turbidity Check: Measure Absorbance at 600-700 nm (where compound doesn't absorb). High signal = precipitation. |

| Activity disappears in S9/Microsome assay | Furan ring metabolic opening. | Metabolic Stability: Furan is a "structural alert" for CYP450 oxidation to reactive enedials. |

Recommended Protocol: The "Switch" Strategy If you suspect interference, switch to a non-redox, non-absorbance readout:

-

ATP Bioluminescence (CellTiter-Glo): Relies on luciferase, less prone to redox artifacts.

-

LDH Release: Measures membrane integrity via enzyme activity in supernatant.

Module 3: Physicochemical Barriers (Solubility)

The Issue: The compound "crashes out" upon dilution into the assay media. Technical Insight: Pyrazolones have high melting points and rigid crystal lattices (high lattice energy). While soluble in DMSO (Stock), diluting into water (Assay) often causes rapid micro-precipitation.[1]

-